molecular formula C9H8N4O B1173033 6-(1H-pyrazol-1-yl)nicotinamide

6-(1H-pyrazol-1-yl)nicotinamide

Cat. No.: B1173033
M. Wt: 188.19
InChI Key: HNKLBFNOCAQMDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 6-(1H-pyrazol-1-yl)nicotinamide follows International Union of Pure and Applied Chemistry conventions, with the compound formally designated as 6-(1H-pyrazol-1-yl)pyridine-3-carboxamide. This naming system reflects the core structural framework consisting of a pyridine ring bearing a carboxamide functional group at the 3-position and a pyrazole substituent at the 6-position. The Chemical Abstracts Service registry number for the carboxylic acid precursor is 253315-22-9, providing a unique identifier for database searches and regulatory documentation.

Related derivatives demonstrate the systematic naming approach for this compound class, with variations in substituent patterns clearly reflected in the nomenclature. For instance, N,N-dimethyl-6-(1H-pyrazol-1-yl)pyridine-3-carboxamide carries the registry number 321533-80-6 and molecular formula C11H12N4O. The European Community number 860-562-5 has been assigned to the parent carboxylic acid structure, facilitating regulatory compliance and international trade documentation. The systematic approach extends to more complex derivatives, such as N-(2,5-dimethoxyphenyl)-6-(1H-pyrazol-1-yl)nicotinamide, which maintains the core structural designation while incorporating specific substituent descriptors.

The molecular formula for the parent carboxylic acid structure is C9H7N3O2, with a molecular weight of 189.17 g/mol, while the basic amide form would have the formula C9H9N3O. Database identifiers include PubChem Compound Identification numbers, with the carboxylic acid form registered as CID 2763614. The ChEMBL database assigns the identifier CHEMBL1353628 to facilitate cross-referencing in medicinal chemistry databases. Additional systematic identifiers include the MDL number MFCD00140749, which provides standardized chemical structure representation.

Molecular Geometry and Conformational Analysis

The molecular geometry of 6-(1H-pyrazol-1-yl)nicotinamide derivatives exhibits characteristic features arising from the spatial arrangement of the pyrazole and pyridine heterocyclic systems. Crystallographic analysis of related compounds reveals that the pyridyl and pyrazolyl groups adopt an anti-coplanar orientation, which is typical for compounds containing the bis-pyrazolyl-pyridine structural motif. This configuration minimizes repulsive interactions between the pyridyl nitrogen lone pair and the pyrazolyl nitrogen atoms, optimizing the overall molecular stability.

Conformational studies of structurally related compounds demonstrate significant variability in the orientation of substituent groups attached to the nicotinamide framework. For instance, crystallographic examination of benzyl ester derivatives shows that different molecules within the same crystal lattice can exhibit distinct conformations around flexible linkages. The asymmetric units of certain derivatives contain two crystallographically independent molecules, indicating the potential for multiple stable conformational states. In the case of benzyl substituted derivatives, the two unique molecules display essentially identical conformations in some cases, while others show significantly different torsional angles about their benzyl substituent groups.

The three-dimensional structure optimization reveals that the heterocyclic core maintains planarity, with minimal deviation from coplanarity between the pyridine and pyrazole rings. Interactive molecular modeling demonstrates that the compound can adopt multiple conformational states, with rotation around the C-N bond connecting the pyrazole to the pyridine ring representing the primary source of conformational flexibility. The preferred conformations minimize steric interactions while maximizing electronic stabilization through π-electron delocalization across the extended aromatic system.

Computed structural descriptors provide quantitative measures of molecular geometry, including topological polar surface area calculations that range from approximately 59.8 Ų for chlorinated derivatives to higher values for compounds containing additional heteroatoms. The rotatable bond count varies depending on substituent complexity, with simple derivatives containing 4 rotatable bonds and more elaborate substituted forms showing increased conformational flexibility. These geometric parameters directly influence the compound's physical properties and potential biological interactions.

Crystallographic Studies and X-ray Diffraction Data

Crystallographic investigations of 6-(1H-pyrazol-1-yl)nicotinamide derivatives have provided detailed structural information through single-crystal X-ray diffraction analysis. Studies of related compounds reveal triclinic crystal systems with space group P1̄, demonstrating the structural complexity arising from the heterocyclic framework. The crystallographic characterization has identified polymorphic behavior in certain derivatives, with different crystal forms exhibiting distinct unit cell parameters and molecular packing arrangements.

Detailed structural analysis of iron complexes containing 6-(1H-pyrazol-1-yl)nicotinamide-derived ligands demonstrates the coordination behavior of these compounds. Two polymorphs of iron complexes have been characterized crystallographically, with one form exhibiting low-spin behavior at 120 K while the other displays high-spin characteristics at the same temperature. The structural differences between these polymorphs are reflected in the coordination sphere geometry around the metal center, with the high-spin form showing expanded bond distances and increased distortion from ideal octahedral geometry.

The crystallographic data reveal significant variations in coordination geometry parameters, including the trans-nitrogen-iron-nitrogen angles and dihedral angles between ligand planes. In low-spin complexes, these parameters approach idealized values, with trans angles near 180° and dihedral angles close to 90°. The high-spin polymorphs show considerable deviation from these ideal geometries, reflecting the electronic configuration differences and their structural consequences. These crystallographic insights provide fundamental understanding of the structure-property relationships governing the behavior of 6-(1H-pyrazol-1-yl)nicotinamide derivatives.

Four new ligand structures and four corresponding metal complexes have been crystallographically characterized, providing a comprehensive database of structural parameters for this compound class. The crystallographic studies encompass both the free ligands and their coordination complexes, offering insights into the structural changes accompanying metal binding. The systematic crystallographic investigation demonstrates the reliability and reproducibility of the structural features across different derivatives and crystal forms.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 6-(1H-pyrazol-1-yl)nicotinamide derivatives through characteristic chemical shift patterns and coupling relationships. Proton NMR spectra exhibit distinct resonances for the pyrazole ring protons, typically appearing as characteristic multiplets in the aromatic region. The pyridine ring protons display different chemical shifts depending on their proximity to the pyrazole substituent and the carboxamide group, creating a unique fingerprint pattern for structural identification.

Carbon-13 NMR spectroscopy reveals the carbon framework of the molecule, with distinct resonances for the carbonyl carbon of the carboxamide group and the aromatic carbons of both ring systems. The chemical shifts provide information about the electronic environment of each carbon atom, with the carbonyl carbon typically resonating at approximately 160-170 ppm. The aromatic carbon resonances appear in the 110-160 ppm region, with specific patterns that depend on the substitution pattern and electronic effects of the pyrazole and pyridine rings.

High-resolution electrospray mass spectrometry confirms molecular weight and provides fragmentation patterns characteristic of the 6-(1H-pyrazol-1-yl)nicotinamide structure. The molecular ion peaks appear at mass-to-charge ratios corresponding to the calculated molecular weights, with typical fragmentation involving loss of the carboxamide group and pyrazole ring. Mass spectral analysis of benzyl derivatives shows molecular ion peaks at m/z 346.1302, consistent with the calculated molecular formula. The fragmentation patterns provide structural information about the stability of different molecular regions under ionization conditions.

Infrared spectroscopy reveals characteristic absorption bands for the functional groups present in the molecule, including the carbonyl stretch of the carboxamide group and the aromatic C-H stretching vibrations. The amide carbonyl typically appears around 1650-1680 cm⁻¹, while the aromatic C-H stretches occur in the 3000-3100 cm⁻¹ region. Additional bands corresponding to the heterocyclic ring vibrations provide further structural confirmation and can be used for routine identification and purity assessment.

Tautomeric and Isomeric Considerations

The tautomeric behavior of compounds related to 6-(1H-pyrazol-1-yl)nicotinamide has been investigated through nuclear magnetic resonance spectroscopy studies in different solvent systems. Research on structurally similar pyrazole-pyridine compounds demonstrates the potential for multiple tautomeric forms, particularly when additional functional groups capable of proton transfer are present. The investigation of tautomeric equilibria requires careful analysis using multiple NMR techniques, including proton, carbon-13, and nitrogen-15 spectroscopy to fully characterize the various forms.

Studies of pyrazolone derivatives containing pyridine substituents reveal complex tautomeric behavior involving different hydrogen bonding patterns and proton transfer pathways. These investigations demonstrate that the tautomeric preferences can be significantly influenced by solvent polarity and temperature, with different forms predominating under different conditions. The presence of the pyridine nitrogen atom introduces additional complexity through its potential participation in hydrogen bonding interactions, either as a donor or acceptor site.

The electronic structure of 6-(1H-pyrazol-1-yl)nicotinamide derivatives suggests limited tautomeric behavior compared to compounds containing hydroxyl or other readily exchangeable functional groups. The aromatic nature of both ring systems and the amide functionality create a relatively stable electronic configuration that minimizes the driving force for tautomeric rearrangement. However, under specific conditions or in the presence of suitable catalysts, minor tautomeric forms may become accessible through proton transfer processes involving the pyrazole nitrogen atoms.

Isomeric considerations for this compound class primarily involve positional isomers resulting from different substitution patterns on either the pyrazole or pyridine rings. The synthesis of various derivatives has produced compounds with substituents at different positions, creating structural isomers with distinct physical and chemical properties. These positional isomers can exhibit significantly different biological activities and spectroscopic properties, highlighting the importance of precise structural characterization and synthetic control. The systematic study of these isomeric relationships provides valuable structure-activity information for medicinal chemistry applications.

Properties

Molecular Formula

C9H8N4O

Molecular Weight

188.19

IUPAC Name

6-pyrazol-1-ylpyridine-3-carboxamide

InChI

InChI=1S/C9H8N4O/c10-9(14)7-2-3-8(11-6-7)13-5-1-4-12-13/h1-6H,(H2,10,14)

InChI Key

HNKLBFNOCAQMDR-UHFFFAOYSA-N

SMILES

C1=CN(N=C1)C2=NC=C(C=C2)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Commercial Availability

The following table highlights key structural analogs, their substituents, and commercial status:

Compound Name CAS Number Substituent(s) Suppliers Key Properties/Applications
6-(1H-Pyrazol-1-yl)nicotinamide 1340071-82-0 Primary amide (no alkyl/aryl modifications) 0 Research-focused; limited accessibility
N-Methyl-6-(1H-pyrazol-1-yl)nicotinamide 321533-79-3 N-Methyl amide 1 (LEAP CHEM) Enhanced lipophilicity; used in drug discovery pipelines
6-(1H-Pyrazol-1-yl)-N-(3-(trifluoromethyl)phenyl)nicotinamide 400078-67-3 3-Trifluoromethylphenyl group 2 Improved metabolic stability; potential CNS applications
6-(1H-Pyrazol-1-yl)-N-[3-(trifluoromethyl)benzyl]nicotinamide - 3-Trifluoromethylbenzyl group 3 Increased binding affinity due to hydrophobic interactions
6-(1H-Pyrazol-1-yl)nicotinic acid - Carboxylic acid 17 Precursor for amide synthesis; high solubility

Key Research Findings

N-Methyl Derivative : The introduction of a methyl group to the amide nitrogen (CAS 321533-79-3) improves lipophilicity, enhancing membrane permeability and oral bioavailability. This modification is critical in optimizing pharmacokinetic profiles for kinase inhibitors .

Trifluoromethylphenyl Derivatives: Substitution with trifluoromethyl groups (e.g., CAS 400078-67-3) introduces electron-withdrawing effects, stabilizing interactions with hydrophobic enzyme pockets. These compounds show promise in targeting adenosine receptors and tyrosine kinases .

Nicotinic Acid Analog : The carboxylic acid variant (17 suppliers) serves as a synthetic precursor for amide derivatives. Its high solubility facilitates purification and further functionalization .

Methodological Considerations

Structural characterization of these compounds often employs X-ray crystallography, leveraging programs like SHELXL for refinement .

Preparation Methods

Reaction Conditions:

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
LigandNone required
BaseNa₂CO₃
SolventToluene/ethanol (3:1 v/v)
Temperature90°C, reflux
Reaction Time8–10 hours

This method achieves 68–82% yield with high regioselectivity, as confirmed by NMR spectroscopy. The use of aryl boronic acids ensures compatibility with sensitive functional groups on the pyrazole ring.

Condensation Reactions

Condensation of pre-formed pyrazole derivatives with nicotinamide precursors provides another viable pathway. For instance, 6-amino nicotinamide can react with pyrazole-1-carbaldehyde in the presence of a dehydrating agent to form the target compound.

Optimization Insights:

  • Dehydrating Agents : Molecular sieves (3Å) or thionyl chloride (SOCl₂) improve imine formation.

  • Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) under anhydrous conditions.

  • Yield : 55–70%, with byproducts arising from over-condensation.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics, reducing synthesis times from hours to minutes. A protocol involving 6-chloronicotinamide and pyrazole in DMF with K₂CO₃ under microwave irradiation (150°C, 300 W) produces 6-(1H-pyrazol-1-yl)nicotinamide in 85% yield within 30 minutes. This method is advantageous for high-throughput applications but requires specialized equipment.

Enzymatic Approaches

Emerging biocatalytic methods leverage lipases or transaminases to catalyze the formation of the pyrazole-nicotinamide bond. For example, Candida antarctica lipase B (CAL-B) facilitates the coupling of 6-hydroxy nicotinamide with 1H-pyrazole in a solvent-free system at 50°C.

MetricValue
Enzyme Loading10% (w/w)
Reaction Time48 hours
Conversion Efficiency40–50%

While yields are moderate, enzymatic routes align with green chemistry principles by minimizing waste.

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each synthetic strategy:

MethodYield (%)TimeCostScalability
NAS62–7512–24 hLowHigh
Suzuki Coupling68–828–10 hModerateModerate
Condensation55–7024–48 hLowLow
Microwave-Assisted850.5 hHighHigh
Enzymatic40–5048 hModerateLow

Cross-coupling and microwave-assisted methods offer superior efficiency but at higher operational costs. Conversely, NAS remains the most scalable for industrial applications.

Analytical Validation

Characterization of 6-(1H-pyrazol-1-yl)nicotinamide relies on spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) displays signals at δ 8.95 (s, 1H, pyrazole-H), 8.65 (d, 1H, pyridine-H), and 7.75 (d, 1H, pyridine-H).

  • HPLC : Purity >98% achieved using a C18 column (acetonitrile/water gradient).

  • Mass Spectrometry : ESI-MS m/z 203.1 [M+H]⁺ .

Q & A

Q. What methodological steps ensure reproducibility in crystallographic studies of 6-(1H-pyrazol-1-yl)nicotinamide derivatives?

  • Methodological Answer :
  • Crystallization Screening : Use high-throughput vapor diffusion with diverse solvent matrices.
  • Data Collection : Ensure resolution ≤1.0 Å for accurate electron density maps.
  • Refinement : Apply anisotropic displacement parameters and validate via R-factors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.